molecular formula C12H15NO2 B12655074 2(1H)-Pyridinone, 1-(3,3-dimethyl-1-methylene-2-oxobutyl)- CAS No. 104940-97-8

2(1H)-Pyridinone, 1-(3,3-dimethyl-1-methylene-2-oxobutyl)-

Cat. No.: B12655074
CAS No.: 104940-97-8
M. Wt: 205.25 g/mol
InChI Key: IYUJAGJPERAULH-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 1-(3,3-dimethyl-1-methylene-2-oxobutyl)- is an organic compound belonging to the pyridinone family Pyridinones are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 1-(3,3-dimethyl-1-methylene-2-oxobutyl)- typically involves the following steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through various methods, including the cyclization of appropriate precursors such as 2-aminopyridine with carboxylic acids or their derivatives.

    Substitution Reaction: The introduction of the 3,3-dimethyl-1-methylene-2-oxobutyl group can be achieved through a substitution reaction. This involves reacting the pyridinone core with a suitable alkylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 1-(3,3-dimethyl-1-methylene-2-oxobutyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2(1H)-Pyridinone, 1-(3,3-dimethyl-1-methylene-2-oxobutyl)- has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Biological Studies: It can be used to study enzyme interactions, receptor binding, and other biological processes.

    Industrial Applications: The compound may be used in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 1-(3,3-dimethyl-1-methylene-2-oxobutyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Pyridinone: The parent compound without the substituted butyl group.

    3,4-Dihydro-2(1H)-pyridinone: A reduced form of pyridinone with different chemical properties.

    1-Methyl-2(1H)-pyridinone: A methylated derivative with distinct biological activities.

Uniqueness

2(1H)-Pyridinone, 1-(3,3-dimethyl-1-methylene-2-oxobutyl)- is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of the 3,3-dimethyl-1-methylene-2-oxobutyl group can enhance its biological activity and make it a valuable compound for research and industrial purposes.

Properties

CAS No.

104940-97-8

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

1-(4,4-dimethyl-3-oxopent-1-en-2-yl)pyridin-2-one

InChI

InChI=1S/C12H15NO2/c1-9(11(15)12(2,3)4)13-8-6-5-7-10(13)14/h5-8H,1H2,2-4H3

InChI Key

IYUJAGJPERAULH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C(=C)N1C=CC=CC1=O

Origin of Product

United States

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